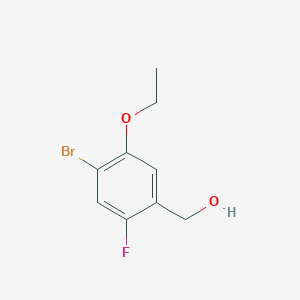
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and ethyl bromide.
Ethoxylation: The 4-bromo-2-fluoroaniline undergoes ethoxylation using ethyl bromide in the presence of a base such as potassium carbonate to form 4-bromo-5-ethoxy-2-fluoroaniline.
Reduction: The 4-bromo-5-ethoxy-2-fluoroaniline is then reduced using a reducing agent like sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: The major products include 4-bromo-5-ethoxy-2-fluorobenzaldehyde and 4-bromo-5-ethoxy-2-fluorobenzoic acid.
Reduction: The major products include 4-ethoxy-2-fluorophenylmethanol and 4-bromo-5-ethoxy-2-fluorocyclohexanol.
Substitution: The major products depend on the nucleophile used, such as 4-methoxy-5-ethoxy-2-fluorophenylmethanol.
Scientific Research Applications
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanol
- (4-Bromo-5-methoxy-2-fluorophenyl)methanol
- (4-Bromo-5-ethoxy-2-chlorophenyl)methanol
Uniqueness
(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This combination imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased lipophilicity and enhanced reactivity in substitution reactions.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(4-bromo-5-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
KYCWSMPNTGLBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)



![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)


![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)

![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


